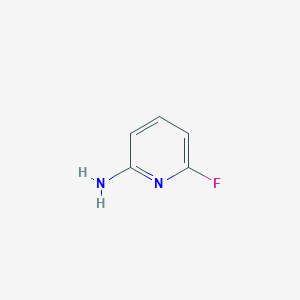

6-Fluoropyridin-2-amine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

6-fluoropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2/c6-4-2-1-3-5(7)8-4/h1-3H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZALKVXCOUSWSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375745 | |

| Record name | 2-Amino-6-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1597-32-6 | |

| Record name | 2-Amino-6-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-6-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Amino 6 Fluoropyridine and Its Derivatives

Traditional Synthetic Routes and Optimizations

Historically, the synthesis of 2-Amino-6-fluoropyridine has been approached through several conventional methods. One of the most common routes involves the nucleophilic substitution of 2,6-difluoropyridine (B73466) with ammonia (B1221849). chemicalbook.com In a typical procedure, a solution of 2,6-difluoropyridine in aqueous ammonium (B1175870) hydroxide (B78521) is heated under pressure, leading to the formation of 2-Amino-6-fluoropyridine in high yields. chemicalbook.com For instance, heating 2,6-difluoropyridine in ammonium hydroxide at 105°C in a steel bomb for 15 hours has been reported to produce the desired product with a 94% yield. chemicalbook.com

Another established method is the Schiemann reaction, which has been investigated for the preparation of difluoropyridines and their precursors. acs.org The synthesis of 2-Amino-6-fluoropyridine via this route can be achieved through the Curtius degradation of 6-fluoropicolinic hydrazide or the Hofmann reaction on 6-fluoropicolinamide. acs.org

Advanced Fluorination Strategies

The demand for more efficient and selective methods for introducing fluorine into pyridine (B92270) rings has driven the development of advanced fluorination strategies. These modern techniques offer greater control over regioselectivity and are often applicable to a broader range of substrates.

Regioselective C-H Fluorination Approaches

Direct C-H fluorination has emerged as a powerful tool for the synthesis of fluorinated heterocycles. This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical route. Inspired by the Chichibabin reaction, a practical method for the C-H monofluorination of pyridines using AgF2 has been developed, showing exclusive selectivity for the C-H bonds adjacent to the nitrogen atom. rsc.org This method is effective for various 6-membered N-heterocycles, including quinolines and pyrazines. rsc.org

For 2-aminopyridines, selective fluorination can be achieved under mild conditions using reagents like Selectfluor. nih.gov The regioselectivity of the fluorination is highly dependent on the substituent pattern on the pyridine ring. nih.govresearchgate.net For instance, fluorination of 2-aminopyridines and pyridin-2(1H)-ones in the presence of Selectfluor, water, and chloroform (B151607) provides good to high yields of fluorinated pyridines with high regioselectivity. nih.gov

| Reagent | Substrate | Conditions | Outcome | Reference |

| AgF2 | 2-phenylpyridine | MeCN | 2-fluoro-6-phenylpyridine (88% yield) | rsc.org |

| Selectfluor | 2-aminopyridines | water, chloroform | Good to high yields, high regioselectivity | nih.gov |

| Selectfluor | 4-substituted 2-aminopyrimidines | Ag2CO3 | Fair to high yields, excellent regioselectivity | researchgate.net |

Nucleophilic Aromatic Substitution in Fluoropyridine Synthesis

Nucleophilic aromatic substitution (SNAr) is a fundamental and widely used method for the synthesis of substituted pyridines. nih.gov In the context of 2-Amino-6-fluoropyridine synthesis, this typically involves the displacement of a leaving group, such as a halogen, by an amino group or its equivalent.

The reaction of 2,6-difluoropyridine with ammonia, as mentioned earlier, is a classic example of SNAr. chemicalbook.comchemicalbook.com The reactivity of halopyridines in SNAr reactions is influenced by the nature of the halogen, with fluorine often being a better leaving group than chlorine or bromine. thieme-connect.com The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide, for example, is 300 times faster than that of 2-chloropyridine. thieme-connect.com

Modern advancements in this area include the use of palladium-catalyzed amination reactions and the development of novel precursors. rsc.orgresearchgate.net For instance, an efficient and environmentally friendly method for the synthesis of 2-aminopyridine (B139424) derivatives has been developed using the nucleophilic substitution of 2-fluoropyridine with acetamidine (B91507) hydrochloride as an ammonia source. researchgate.net This catalyst-free method offers high yields and chemoselectivity. researchgate.net

Radiosynthesis for Positron Emission Tomography (PET) Applications

The synthesis of radiolabeled compounds is crucial for the development of PET imaging agents. The introduction of the positron-emitting isotope fluorine-18 (B77423) (18F) into pyridine rings is a key area of research.

Nucleophilic substitution is a common strategy for 18F-labeling. acs.org For the synthesis of [18F]fluoropyridines, precursors such as pyridyltrialkylammonium salts have shown excellent reactivity. acs.org A method for the regioselective conversion of pyridine N-oxides into 2-pyridyltrialkylammonium salts under mild, metal-free conditions has been developed, providing effective precursors for both nonradioactive and 18F-labeled 2-fluoropyridines. acs.org

The direct nucleophilic fluorination of pyridine N-oxides is another important approach, particularly for the synthesis of meta-fluorinated pyridines, which are often challenging to prepare. snmjournals.org For example, [18F]3-fluoro-4-aminopyridine, a potential brain radiotracer, has been synthesized by direct nucleophilic fluorination of an N-oxide precursor. snmjournals.org One-pot radiosynthesis methods have also been developed for preparing 5-[18F]fluoro-2-pyridinamine and 6-[18F]fluoro-2-pyridinamine from commercially available halogen-substituted pyridine derivatives. researchgate.net

| Radiotracer | Precursor | Method | Overall Yield | Reference |

| [18F]AV-1451 | Trimethylammonium salt | Nucleophilic substitution with K18F | - | acs.org |

| [18F]3-fluoro-4-aminopyridine | 3-bromo-4-nitropyridine N-oxide | Direct nucleophilic fluorination | 2.5% (non-decay-corrected) | snmjournals.org |

| 6-[18F]fluoro-PBR28 | Bromo analog | Bromine-for-fluorine heteroaromatic substitution | 10% (non-decay-corrected) | snmjournals.org |

| 2-amino-6-(2-[18F]fluoro-pyridine-4-ylmethoxy)-9-(octyl-a-D-glucosyl)-purine | Chloro-compound | Nucleophilic aromatic substitution | 5% | uni-mainz.de |

Multicomponent Reaction Paradigms for Derivative Synthesis

Multicomponent reactions (MCRs) have gained significant attention as a powerful tool in medicinal chemistry for the rapid and efficient synthesis of complex molecules from simple starting materials in a single step. mdpi.comnih.gov This strategy offers advantages such as convergence, minimum waste production, and often high yields. nih.gov

Several MCRs have been developed for the synthesis of 2-aminopyridine derivatives. mdpi.comsemanticscholar.org A catalyst-free, four-component reaction of an acetophenone (B1666503) derivative, malononitrile (B47326), a benzaldehyde (B42025) derivative, and ammonium carbonate under solvent-free conditions provides a simple and practical approach to functionalized 2-aminopyridines. mdpi.comsemanticscholar.org Another efficient method involves a three-component reaction of enaminones, primary amines, and malononitrile under solvent-free conditions. nih.govresearchgate.net

The synthesis of imidazo[1,2-a]pyridine (B132010) derivatives, which are structurally related to 2-aminopyridines, has also been achieved through various MCRs, including reactions involving 2-aminopyridine, an aldehyde, and an isonitrile or a terminal alkyne. bio-conferences.org An environmentally benign, one-pot MCR for the regioselective synthesis of fluorinated 2-aminopyridines has been developed based on the reaction of 1,1-enediamines, benzaldehyde derivatives, and 1,3-dicarbonyl compounds. rsc.orgdntb.gov.ua

Green Chemistry Principles in Synthetic Route Development

The principles of green chemistry are increasingly being integrated into the development of synthetic routes for pyridine derivatives to minimize environmental impact. nih.gov This includes the use of environmentally friendly solvents, solvent-free reaction conditions, and the development of catalyst-free reactions. nih.govbohrium.com

Microwave-assisted synthesis is recognized as a green chemistry tool that can offer advantages such as shorter reaction times, higher yields, and purer products. nih.govacs.org An efficient and environmentally friendly procedure for the synthesis of novel pyridine derivatives has been designed via a one-pot, four-component reaction under microwave irradiation in ethanol. nih.govacs.org

Solvent-free synthesis is another key aspect of green chemistry. mdpi.com The multicomponent synthesis of 2-aminopyridine derivatives has been successfully carried out under solvent-free conditions, providing a simple, fast, and cleaner method. nih.govsemanticscholar.orgresearchgate.net The development of iron-catalyzed cyclization of ketoxime acetates and aldehydes also represents a green approach to the synthesis of substituted pyridines. rsc.org

The application of green chemistry principles not only reduces the environmental footprint of chemical synthesis but also often leads to more efficient and cost-effective processes. bohrium.com

Late-Stage Functionalization Techniques

Late-stage functionalization (LSF) has emerged as a powerful strategy in medicinal and materials chemistry, enabling the direct modification of complex molecules at a late point in their synthesis. This approach avoids the need for lengthy de novo synthesis for each new derivative, allowing for the rapid generation of molecular diversity and the fine-tuning of physicochemical properties. For scaffolds like 2-amino-6-fluoropyridine, LSF techniques provide an efficient means to explore the chemical space around the core structure, introducing a variety of substituents to modulate biological activity or material characteristics. Key methods for the late-stage functionalization of 2-amino-6-fluoropyridine and related heterocycles include C–H activation/fluorination followed by nucleophilic aromatic substitution, photoredox catalysis, and transition metal-catalyzed cross-coupling reactions.

C–H Activation and Nucleophilic Aromatic Substitution (SNAr)

A prominent strategy for the late-stage functionalization of pyridines involves the direct fluorination of a C–H bond at the position alpha to the ring nitrogen, followed by a nucleophilic aromatic substitution (SNAr) of the newly installed fluoride (B91410). The direct conversion of a C–H bond to a C–F bond is a significant transformation, as the fluorine atom then activates the ring for subsequent displacement by a wide range of nucleophiles.

Researchers have developed a mild and general method for the C–H fluorination of nitrogen-containing heteroarenes using silver(II) fluoride (AgF2). google.comresearchgate.net This reaction exhibits excellent regioselectivity, exclusively fluorinating the C–H bond adjacent to the nitrogen atom. google.comresearchgate.net The reaction typically proceeds at ambient temperature and is complete within an hour. google.com The resulting 2-fluoro-substituted pyridine is a versatile intermediate. The high electronegativity of fluorine makes the C2 position highly susceptible to nucleophilic attack, and fluoride is an excellent leaving group in this context. In fact, the reaction of 2-fluoropyridine with sodium ethoxide is 320 times faster than that of the analogous 2-chloropyridine. acs.org

This two-step sequence of C–H fluorination followed by SNAr allows for the introduction of diverse functional groups bound through nitrogen, oxygen, sulfur, or carbon atoms under mild conditions. acs.orgnih.govberkeley.edu This method is particularly valuable for modifying complex, medicinally relevant molecules that might not be stable under harsher reaction conditions. acs.orgnih.gov For instance, derivatives of bioactive compounds can be readily prepared, avoiding lengthy synthetic sequences that would otherwise be required. nih.gov

| Starting Material | Nucleophile | Product | Yield | Reference |

|---|---|---|---|---|

| (Boc-protected) Betahistine | Butanol | 2-Butoxy derivative | - | acs.orgnih.gov |

| (Boc-protected) Betahistine | Morpholine | 2-Morpholinyl derivative | - | acs.orgnih.gov |

| (Boc-protected) Betahistine | Indole | 2-Indolyl derivative | - | nih.gov |

| (Boc-protected) Tebanicline | Methanol | 2-Methoxy derivative | - | acs.orgnih.gov |

Photoredox Catalysis

Visible-light photoredox catalysis has become a transformative tool for late-stage functionalization, offering mild and highly selective methods for bond formation. rsc.orgmdpi.com This approach uses a photocatalyst (PC) that, upon absorbing light, can engage in single-electron transfer (SET) processes to generate highly reactive radical intermediates from stable precursors. rsc.orgacs.org These radicals can then participate in a variety of bond-forming reactions.

For fluorinated heterocycles, photoredox catalysis enables transformations that are often difficult to achieve using traditional methods. mdpi.comacs.org This includes C–H functionalization, such as alkylation, where a photocatalyst can facilitate the abstraction of a hydrogen atom to generate a carbon-centered radical for subsequent coupling. rsc.org For example, the combination of an acridinium-based organic photocatalyst with pyridine N-oxides can be used to abstract even strong primary C–H bonds for alkylation reactions. rsc.org

Furthermore, photoredox catalysis can be merged with transition metal catalysis to enable novel cross-coupling reactions under exceptionally mild conditions. rsc.org This synergistic approach has been applied to the late-stage functionalization of biorelevant molecules, demonstrating broad functional group tolerance. rsc.orgacs.org The generation of fluorinated radicals, such as the •CF3 radical, can be achieved from stable and readily available reagents, allowing for the trifluoromethylation of heteroaromatic compounds. mdpi.com

Transition Metal-Catalyzed Cross-Coupling

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry and a vital tool for late-stage functionalization. Reactions like the Suzuki, Heck, and Sonogashira couplings allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds. In the context of 2-amino-6-fluoropyridine derivatives, these methods are typically used to functionalize a pre-existing halide (e.g., bromide or iodide) on the pyridine ring.

For example, the Sonogashira cross-coupling reaction has been successfully employed on a 6-bromo-3-fluoro-2-cyanopyridine scaffold, which is structurally related to 2-amino-6-fluoropyridine. soton.ac.uk This reaction couples terminal alkynes to the C6 position of the pyridine ring, catalyzed by palladium and copper complexes. soton.ac.uk The reaction conditions are mild and tolerate a wide range of functional groups on the alkyne coupling partner, including free alcohols and amines, as well as sterically demanding groups. soton.ac.uk This methodology provides a straightforward route to a diverse library of 6-alkynyl-fluoropyridine derivatives, which can be further modified. soton.ac.uk This demonstrates how a halogenated version of the main scaffold can serve as a versatile handle for introducing molecular complexity in a late-stage fashion.

| Alkyne Coupling Partner | Catalyst System | Product | Yield (%) |

|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₄/CuI | 6-(Phenylethynyl)-3-fluoropicolinonitrile | 93 |

| 1-Hexyne | Pd(PPh₃)₄/CuI | 6-(Hex-1-yn-1-yl)-3-fluoropicolinonitrile | 85 |

| 3,3-Dimethyl-1-butyne | Pd(PPh₃)₄/CuI | 6-(3,3-Dimethylbut-1-yn-1-yl)-3-fluoropicolinonitrile | 90 |

| 4-Pentyn-1-ol | Pd(PPh₃)₄/CuI | 3-Fluoro-6-(5-hydroxypent-1-yn-1-yl)picolinonitrile | 90 |

Chemical Reactivity and Mechanistic Studies of 2 Amino 6 Fluoropyridine

Reactivity of the Amino and Fluoro Substituents

The chemical behavior of 2-amino-6-fluoropyridine is dominated by the interplay of its two functional groups. The pyridine (B92270) ring itself is electron-deficient, which influences the reactivity of its substituents.

The fluoro group at the 2-position is an excellent leaving group, making the molecule highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org The high electronegativity of the fluorine atom significantly accelerates the rate of these substitutions. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. acs.org This enhanced reactivity is a key feature in its synthetic applications. A practical example of this is the synthesis of 2-amino-6-fluoropyridine itself, which can be achieved by reacting 2,6-difluoropyridine (B73466) with ammonium (B1175870) hydroxide (B78521), where one fluorine atom is displaced by the amino group. chemicalbook.com

The amino group at the 6-position behaves as a typical aromatic amine. It is nucleophilic and can participate in a range of reactions, including acylation, alkylation, and condensation reactions. smolecule.comevitachem.com For example, it can react with carboxylic acids or their derivatives to form amides, a crucial step in the synthesis of many complex molecules. mdpi.com The presence of this amino group also influences the electronic properties of the pyridine ring, affecting the regioselectivity of further reactions.

| Substituent | Position | Key Reactivity | Common Reactions |

| Fluoro (-F) | 2 | Acts as a good leaving group | Nucleophilic Aromatic Substitution (SNAr) |

| Amino (-NH2) | 6 | Nucleophilic character | Acylation, Alkylation, Condensation |

Reaction Pathways and Proposed Mechanisms

The most prominent reaction pathway for 2-amino-6-fluoropyridine involves the nucleophilic aromatic substitution (SNAr) of the fluorine atom. This reaction does not typically proceed through a direct displacement but follows a two-step addition-elimination mechanism.

Nucleophilic Attack: A nucleophile attacks the carbon atom bonded to the fluorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized, with the negative charge delocalized over the electron-deficient pyridine ring.

Leaving Group Elimination: The aromaticity of the ring is restored by the elimination of the fluoride (B91410) ion, which is a good leaving group.

The efficiency of SNAr reactions is often enhanced by the use of polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), which help to stabilize the charged intermediate. smolecule.com Research has also demonstrated that the amination of 2-fluoropyridine can be achieved under mild, transition-metal-free conditions using lithium amides, which proceed through this addition-elimination pathway. researchgate.net Photochemical reactions with certain amines have also been shown to result in the nucleophilic displacement of the fluorine atom. psu.edu

Cyclization Reactions Leading to Fused Heterocyclic Systems

2-Amino-6-fluoropyridine and its derivatives are valuable precursors for synthesizing fused heterocyclic systems, which are common motifs in medicinal chemistry. The amino group is often a key participant in these cyclization reactions.

A notable example is the Thorpe-Ziegler cyclization. In one study, a related compound, 3-cyano-6-(2'-thienyl)-4-trifluoromethylpyridine-2(1H)-thione, was functionalized and then underwent intramolecular cyclization upon treatment with a base like potassium carbonate. researchgate.net This reaction, involving the nitrile group and an adjacent active methylene (B1212753) group, leads to the formation of a new fused ring, resulting in complex systems like 3-amino-2-carbamoyl-6-(2'-thienyl)-4-trifluoromethyl-thieno[2,3-b]pyridine. researchgate.net These thienopyridines can be further reacted to yield even more complex fused systems, such as pyrido[3',2':4,5]thieno[3,2-d]pyrimidines. researchgate.net Another relevant strategy involves the Tandem Michael addition/imino-nitrile cyclization, which has been used to synthesize various 2-aminopyridine (B139424) derivatives. researchgate.net

Derivatization and Functionalization Strategies

The versatile reactivity of 2-amino-6-fluoropyridine allows for numerous derivatization and functionalization strategies to build complex molecular architectures.

Achieving site-selectivity is crucial when multiple reactive positions exist on a molecule. For fluoropyridines, the concept of "regioexhaustive substitution" has been successfully applied to functionalize all vacant positions on the ring in a controlled manner. acs.org This strategy employs regioselective metalation followed by reaction with an electrophile. The selectivity is guided by the use of activating or protective groups. For example, chlorine can be used as a neighboring site-activating protective group, while a trimethylsilyl (B98337) group can act as a screening protective group to direct the metalation to a specific, otherwise less reactive, position. acs.org This allows for the systematic synthesis of a variety of specifically substituted fluorinated pyridinecarboxylic acids from a single starting material. acs.org

The ability to selectively functionalize 2-amino-6-fluoropyridine makes it a key building block for constructing complex molecules, particularly in the pharmaceutical industry. The SNAr reaction is frequently used for the late-stage functionalization of drug candidates, allowing for the rapid generation of analogues with modified properties. acs.org

A prominent example is the synthesis of the FDA-approved insomnia medication, Lemborexant. A key step in its synthesis involves the coupling of 2-amino-5-fluoropyridine (B1271945) (a constitutional isomer of the title compound) with a complex carboxylic acid via amide bond formation. mdpi.com Similarly, a sequence of C-H bond fluorination followed by an SNAr reaction has been used to create 2-amino analogues of roflumilast, a drug used to treat chronic obstructive pulmonary disease (COPD). acs.orgacs.org These examples underscore the importance of fluorinated aminopyridines as essential components in the synthesis of modern therapeutics. chemimpex.com

| Reaction Type | Application | Example Compound/System |

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of the fluoro group | Synthesis of Roflumilast analogues acs.orgacs.org |

| Amide Coupling | Derivatization of the amino group | Synthesis of Lemborexant mdpi.com |

| Thorpe-Ziegler Cyclization | Formation of fused heterocyclic rings | Synthesis of Thieno[2,3-b]pyridines researchgate.net |

| Directed Metalation | Site-selective functionalization of the ring | Synthesis of fluorinated pyridinecarboxylic acids acs.org |

Applications in Advanced Organic Synthesis

A Versatile Building Block for Heterocyclic Systems

The inherent reactivity of 2-Amino-6-fluoropyridine makes it an ideal starting material for the synthesis of a variety of fused heterocyclic compounds. These nitrogen-containing ring systems are prevalent in biologically active molecules.

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds with a broad spectrum of biological activities, including antiviral and anticancer properties. rsc.orgacs.org The synthesis of these structures often involves the condensation of a 2-aminopyridine (B139424) derivative with an α-haloketone or a related three-component reaction. acs.org

In one notable approach, 2-Amino-6-fluoropyridine is reacted with an aldehyde and an isocyanide in a multicomponent reaction, often catalyzed by an acid or a metal. rsc.orgrsc.org This method allows for the efficient, one-pot construction of highly functionalized imidazo[1,2-a]pyridines. For instance, the reaction of 2-Amino-6-fluoropyridine, an aldehyde, and an isocyanide can be facilitated by a p-toluenesulfonyl chloride (pTsCl)/DABCO system, which first dehydrates a formamide (B127407) precursor to the isocyanide in situ, followed by the multicomponent coupling to yield the desired fluorine-containing imidazo[1,2-a]pyridine (B132010). rsc.org This strategy has been successfully employed to generate libraries of novel compounds for biological screening. rsc.org

A study detailed the synthesis of 2-((5-fluoro-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-yl)amino)cyclohexyl acetate (B1210297) by reacting 4-nitrobenzaldehyde (B150856) and 2-Amino-6-fluoropyridine with an in situ generated isocyanide, achieving a 74% yield. rsc.org The presence of the fluorine atom on the imidazo[1,2-a]pyridine scaffold can significantly influence the molecule's pharmacokinetic properties, such as its ability to penetrate biological membranes. chemimpex.com

| Reactants | Product | Yield | Reference |

| 2-Amino-6-fluoropyridine, 4-Nitrobenzaldehyde, Isocyanide | 2-((5-fluoro-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-yl)amino)cyclohexyl acetate | 74% | rsc.org |

Pyrido[1,2-a]pyrimidines are another important class of nitrogen-fused heterocycles with diverse biological activities, including anti-inflammatory and central nervous system stimulating effects. dergipark.org.tr The synthesis of these compounds typically involves the condensation of 2-aminopyridines with 1,3-dicarbonyl compounds or their equivalents. dergipark.org.truzhnu.edu.ua

While direct examples of 2-Amino-6-fluoropyridine in the synthesis of pyrido[1,2-a]pyrimidines are less commonly detailed in readily available literature, the general synthetic routes are well-established. For example, the reaction of 2-aminopyridines with diethyl alkylmethylene malonates can lead to the formation of 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-ones. dergipark.org.tr The fluorine substituent in 2-Amino-6-fluoropyridine would be expected to influence the reactivity and the properties of the resulting pyrido[1,2-a]pyrimidine (B8458354) derivatives. The electron-withdrawing nature of fluorine can impact the nucleophilicity of the pyridine (B92270) nitrogen, potentially affecting the cyclization step.

Further research has explored the synthesis of novel fused pyrido[1,2-a]pyrimidin-4-ones through the cyclization of 3-formylchromone with various 2-methylpyrimidin-4(3H)-ones, highlighting the flexibility of synthetic routes to this scaffold. enamine.net

The utility of 2-Amino-6-fluoropyridine extends beyond the synthesis of imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines to a broader range of azaheterocycles. sioc-journal.cn Its dual nucleophilic nature allows it to react with a variety of electrophilic partners to construct different ring systems. sioc-journal.cn

For example, the amino group can participate in nucleophilic substitution reactions, while the pyridine nitrogen can be involved in cyclization processes. smolecule.com The presence of the fluorine atom enhances the potential for SNAr reactions, allowing for the introduction of various substituents at the 6-position. smolecule.com This reactivity has been exploited in the synthesis of complex, polycyclic systems. For instance, intramolecular nucleophilic aromatic substitution of 5-fluoroimidazo[1,2-a]pyridines, derived from 2-Amino-6-fluoropyridine, has been used to prepare novel tetracyclic derivatives. rsc.orgresearchgate.net

Precursor for Pharmaceutically Relevant Intermediates

2-Amino-6-fluoropyridine is a crucial starting material for the synthesis of numerous intermediates that are vital in the development of new pharmaceutical agents. chemimpex.comguidechem.com The incorporation of a fluorine atom into drug candidates can often lead to improved metabolic stability, bioavailability, and binding affinity. chemimpex.com

This compound serves as a key building block in the synthesis of drugs targeting a range of diseases, including cancer and inflammatory conditions. chemimpex.com For instance, it is used in the creation of kinase inhibitors, which are a significant class of anticancer drugs. google.com The synthesis of complex molecules like SB-273005, an integrin inhibitor, relies on precursors that can be derived from 2-aminopyridine derivatives. acs.org The strategic placement of the fluorine atom in 2-Amino-6-fluoropyridine allows for its selective replacement by other functional groups through SNAr reactions, providing a versatile handle for molecular elaboration. acs.org

Development of Novel Reagents and Catalysts

Beyond its role as a direct building block, 2-Amino-6-fluoropyridine and its derivatives contribute to the development of new reagents and catalysts for organic synthesis. The unique electronic properties imparted by the fluorine atom can be harnessed to create novel ligands for transition metal catalysis. Aminopyridines, in general, are known for their chelating abilities and are used as ligands in inorganic and organometallic chemistry. researchgate.net

Furthermore, the study of reactions involving 2-Amino-6-fluoropyridine can lead to the discovery of new synthetic methodologies. For example, investigations into the amination of 2-fluoropyridine (B1216828) with lithium amides have provided a transition-metal-free method for the synthesis of 2-aminopyridines under mild conditions. researchgate.net While this example uses 2-fluoropyridine, the principles can be extended to understand the reactivity of related compounds like 2-Amino-6-fluoropyridine. The development of new fluorinating reagents and methods for C-H fluorination are also active areas of research that can impact the synthesis and utility of fluorinated heterocycles. chinesechemsoc.org

Research in Medicinal Chemistry and Biological Activity of 2 Amino 6 Fluoropyridine Derivatives

Scaffold Design and Structure-Activity Relationship (SAR) Investigations

The design of novel therapeutic agents often utilizes the 2-amino-6-fluoropyridine scaffold as a starting point. Structure-Activity Relationship (SAR) studies are crucial in optimizing the biological activity of these derivatives. SAR analysis involves systematically modifying the chemical structure of a lead compound to identify which parts of the molecule, known as pharmacophores, are responsible for its biological effects.

For pyridine (B92270) derivatives, SAR studies have shown that antiproliferative activity can be significantly influenced by the number and position of substituents on the pyridine ring. nih.gov For instance, the introduction of groups like amino (–NH2), hydroxyl (–OH), halogens (e.g., F, Cl, Br), and various carbon rings can alter the compound's efficacy. nih.gov In the context of antituberculosis research, SAR studies on 2,6-disubstituted pyridine derivatives revealed that compounds featuring basic substituents like pyrrolidine (B122466) and piperidine (B6355638) demonstrated strong inhibition against standard bacterial strains. mdpi.com

Key insights from SAR studies on aminopyridine derivatives include:

Substitution Position: The location of functional groups on the pyridine ring is critical. For example, in the development of inhibitors for β-site amyloid precursor protein cleaving enzyme 1 (BACE1), the introduction of a fluorine atom ortho to an amidine group in an isoindole core (a related heterocyclic structure) was found to reduce the compound's basicity (pKa), which can improve permeability. researchgate.net

Nature of Substituents: The type of chemical group added to the scaffold dictates the resulting biological activity. In a series of antibacterial 2-aminopyridine (B139424) compounds, the presence of a cyclohexylamine (B46788) moiety was found to be essential for antimicrobial effects. nih.gov Conversely, adding other groups after the amine function led to a loss of activity. nih.gov

Stereochemistry: The three-dimensional arrangement of atoms can be pivotal. In studies of chiral tetrahydrothieno[2,3-c]pyridine derivatives, the (R)-enantiomers showed greater antimicrobial potency against Gram-positive bacteria than their (S)-counterparts. nih.gov

These investigations provide a rational basis for designing more potent and selective therapeutic agents based on the 2-amino-6-fluoropyridine core.

Antimicrobial Activity Studies

Derivatives of 2-aminopyridine have been a focus of research for developing new antimicrobial agents to combat the growing problem of drug-resistant pathogens. nih.gov These compounds have been synthesized and evaluated against a range of microorganisms, including Gram-positive and Gram-negative bacteria.

Research has shown that certain 2-aminopyridine derivatives exhibit significant activity, particularly against Gram-positive bacteria. nih.govnih.gov In one study, a series of novel 2-amino-3-cyanopyridine (B104079) derivatives were synthesized, with compound 2c showing the highest activity against Gram-positive bacteria, especially Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values of 0.039 µg·mL⁻¹. nih.gov Another study on chiral 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives found that these compounds were active only against Gram-positive bacteria, with the (R)-enantiomers displaying greater potency. nih.gov

Similarly, novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives were synthesized and tested against a panel of Gram-positive bacteria. nih.gov The resulting compounds showed MICs ranging from 2 to 32 µg/mL. nih.gov Specifically, compound 7j from this series exhibited an inhibitory effect eight times stronger than the commercial antibiotic linezolid, with an MIC value of 0.25 µg/mL. nih.gov

The table below summarizes the antimicrobial activity of selected 2-aminopyridine derivatives.

| Compound | Target Microorganism | Activity Measurement | Result |

| 2c (an aminopyridine derivative) | S. aureus | MIC | 0.039 µg·mL⁻¹ |

| 2c (an aminopyridine derivative) | B. subtilis | MIC | 0.039 µg·mL⁻¹ |

| 7j (a 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivative) | Gram-positive bacteria | MIC | 0.25 µg·mL⁻¹ |

| Chiral tetrahydrothieno[2,3-c]pyridine derivatives | Gram-positive bacteria | General Activity | (R)-enantiomers more potent |

This table is interactive. Click on the headers to sort the data.

Antiviral Activity Research

The 2-amino-6-fluoropyridine scaffold has also been utilized in the development of antiviral agents. The introduction of a fluorine atom into the molecular structure can enhance antiviral potency against both wild-type and drug-resistant viral strains. nih.gov

A notable example is the synthesis of 2,6-di(arylamino)-3-fluoropyridine derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for combating the Human Immunodeficiency Virus (HIV). nih.gov Comparative studies demonstrated that the presence of the fluorine atom increased the in vitro anti-HIV activity of these compounds. nih.gov

Research into broad-spectrum antiviral agents (BSAAs) has also explored pyridine-related structures. A study on 2,6-diaminopurine (B158960) derivatives, which share structural similarities, led to the identification of compounds with potent activity against a range of viruses. nih.gov Compound 6i from this series showed low micromolar potency against Dengue, Zika, West Nile, and Influenza A viruses, with IC₅₀ values ranging from 0.5 to 5.3 μM. nih.gov This compound also inhibited SARS-CoV-2 replication, particularly in Calu-3 cells, which are a relevant model for in vivo infection (IC₅₀ = 0.5 μM). nih.gov

The table below presents the antiviral activity of selected pyridine-related derivatives.

| Compound | Target Virus | Cell Line | Activity Measurement | Result |

| 6i (a 2,6-diaminopurine derivative) | Dengue Virus | N/A | IC₅₀ | 0.5–5.3 μM |

| 6i (a 2,6-diaminopurine derivative) | Zika Virus | N/A | IC₅₀ | 0.5–5.3 μM |

| 6i (a 2,6-diaminopurine derivative) | West Nile Virus | N/A | IC₅₀ | 0.5–5.3 μM |

| 6i (a 2,6-diaminopurine derivative) | Influenza A Virus | N/A | IC₅₀ | 0.5–5.3 μM |

| 6i (a 2,6-diaminopurine derivative) | SARS-CoV-2 | Calu-3 | IC₅₀ | 0.5 μM |

| β-L-FddC (a 2',3'-dideoxy-L-5-fluorocytidine derivative) | HIV-1 | N/A | ED₅₀ | 0.5 μM |

| β-L-FddC (a 2',3'-dideoxy-L-5-fluorocytidine derivative) | HBV | N/A | ED₅₀ | 0.01 μM |

| β-L-ddC (a 2',3'-dideoxy-β-L-cytidine derivative) | HBV | N/A | ED₅₀ | 0.01 μM |

This table is interactive. Click on the headers to sort the data.

Anti-inflammatory Research Applications

Derivatives based on the 2-aminopyridine structure have been investigated for their potential as anti-inflammatory agents. nih.gov Inflammation is a complex biological response, and compounds that can modulate key inflammatory pathways are of significant therapeutic interest.

One approach involves the activation of the Nuclear factor (erythroid-derived 2)-like 2 (NRF2) pathway, which plays a role in modulating inflammation. dundee.ac.uknih.gov A study on tetrahydrobenzo[b]thiophene (THBT) derivatives, synthesized from aminopyridine precursors, evaluated their anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells by measuring nitric oxide (NO) production. dundee.ac.uknih.gov The THBT compounds 3a , 3b , and 2a showed high anti-inflammatory activity, with NO inhibition of 87.07%, 80.39%, and 78.04%, respectively. dundee.ac.uk This activity was linked to their ability to activate NRF2 and subsequently reverse the elevated levels of pro-inflammatory cytokines and mediators. nih.gov

The anti-inflammatory effects of pyrimidine (B1678525) derivatives, which are structurally related to pyridines, are often attributed to their ability to inhibit inflammatory mediators like cyclooxygenase (COX) enzymes, particularly COX-2. nih.govmdpi.com By suppressing COX-2 activity, these compounds can reduce the production of prostaglandins, which are key drivers of the inflammatory response. nih.gov

The table below summarizes the anti-inflammatory activity of selected aminopyridine-related derivatives.

| Compound | Model System | Activity Measurement | Result (% Inhibition) |

| 3a (THBT derivative) | LPS-induced RAW 264.7 cells | NO Production Inhibition | 87.07% |

| 3b (THBT derivative) | LPS-induced RAW 264.7 cells | NO Production Inhibition | 80.39% |

| 2a (THBT derivative) | LPS-induced RAW 264.7 cells | NO Production Inhibition | 78.04% |

| Sulforaphane (Reference) | LPS-induced RAW 264.7 cells | NO Production Inhibition | 91.57% |

This table is interactive. Click on the headers to sort the data.

Anticancer Research Applications

Pyridine and its derivatives are prominent scaffolds in the development of anticancer agents, with several pyridine-based molecules receiving FDA approval for cancer treatment. nih.gov The 2-amino-6-fluoropyridine core serves as a key intermediate in the synthesis of pharmaceuticals targeting cancer. chemimpex.com The anticancer properties of these nitrogen-based heterocyclic compounds are often linked to their ability to interact with DNA.

Research has explored various aminopyridine derivatives for their cytotoxic activity against different cancer cell lines. In one study, a series of pyridine-urea compounds were synthesized and evaluated for their growth-inhibitory effects. nih.gov Compounds 8b and 8e were the most effective in an NCI-60 cell line screen, showing mean growth inhibition of 43% and 49%, respectively. nih.gov These compounds also inhibited Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis, with IC₅₀ values of 5.0 µM and 3.93 µM, respectively. nih.gov

Another study investigated amino acid conjugates of aminopyridine and aminothiazole. nih.gov The synthesized compounds were tested against parent (A2780) and cisplatin-resistant (A2780CISR) ovarian cancer cell lines. Compound S3c was the most active in both cell lines, with IC₅₀ values of 15.57 µM and 11.52 µM, respectively, indicating its potential to overcome cisplatin (B142131) resistance. nih.gov

The table below presents the anticancer activity of selected aminopyridine derivatives.

| Compound | Target | Activity Measurement | Result |

| 8b (Pyridine-urea derivative) | VEGFR-2 | IC₅₀ | 5.0 µM |

| 8e (Pyridine-urea derivative) | VEGFR-2 | IC₅₀ | 3.93 µM |

| S3c (Aminothiazole conjugate) | A2780 Ovarian Cancer Cells | IC₅₀ | 15.57 µM |

| S3c (Aminothiazole conjugate) | A2780CISR Ovarian Cancer Cells | IC₅₀ | 11.52 µM |

This table is interactive. Click on the headers to sort the data.

Neurological Disorder Research

The 2-amino-6-fluoropyridine structure is a valuable building block for developing pharmaceuticals aimed at treating neurological disorders. chemimpex.com Its unique properties, including the fluorine substitution that enhances lipophilicity, make it suitable for designing molecules that can penetrate the blood-brain barrier, a critical requirement for drugs targeting the central nervous system. chemimpex.com

A significant area of research for aminopyridine derivatives is the development of treatments for Alzheimer's disease (AD), a progressive neurodegenerative disorder. nih.gov One of the primary therapeutic strategies involves the inhibition of enzymes responsible for the production of amyloid-β peptides, which form the characteristic plaques found in the brains of AD patients. rsc.org

The enzyme β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key target. Researchers have focused on the aminopyridine structure for its ability to bind to the active site of BACE1. nih.gov Various aminopyridine derivatives have been synthesized and evaluated as BACE1 inhibitors, showing potential, although sometimes weak, inhibitory activity. nih.gov

Another approach involves a multi-target strategy. A series of 6-amino pyridine derivatives were developed as dual inhibitors of Glycogen synthase kinase 3β (GSK-3β) and Casein Kinase-1δ (CK-1δ), two kinases implicated in the tau pathology of AD. nih.gov Compound 8d from this series showed potent inhibitory activity against both GSK-3β (IC₅₀ = 0.77 µM) and CK-1δ (IC₅₀ = 0.57 µM). nih.gov This compound was also shown to reduce tau hyperphosphorylated aggregates in SH-SY5Y neuroblastoma cells. nih.gov

The table below summarizes the activity of selected aminopyridine derivatives in Alzheimer's disease research.

| Compound | Target Enzyme(s) | Activity Measurement | Result |

| 8d (6-amino pyridine derivative) | GSK-3β | IC₅₀ | 0.77 µM |

| 8d (6-amino pyridine derivative) | CK-1δ | IC₅₀ | 0.57 µM |

This table is interactive. Click on the headers to sort the data.

Anxiolytic and Antidepressant Effects

While direct studies on 2-amino-6-fluoropyridine derivatives for anxiolytic and antidepressant effects are not extensively documented in publicly available research, the broader class of fluorinated and aminopyridine compounds has shown promise in this area. The introduction of fluorine into drug candidates can significantly alter properties such as metabolic stability and binding affinity, which are crucial for central nervous system (CNS) activity.

Research into fluorinated scopolamine (B1681570) analogues has demonstrated that the incorporation of fluorine can lead to compounds with potent and sustained antidepressant effects. For example, certain analogues have been shown to alleviate depressive symptoms in animal models with a higher cognitive safety margin than the parent compound. These effects are thought to be mediated, in part, through the antagonism of M1 receptors and elevation of Brain-Derived Neurotrophic Factor (BDNF) levels. researchgate.net

Furthermore, derivatives of 5-aryl-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine have been synthesized and evaluated for their antidepressant activity. One such derivative, 5-[4-(trifluoromethyl)phenyl]-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine, exhibited significant antidepressant activity in forced swim and tail suspension tests, comparable to the selective serotonin (B10506) reuptake inhibitor (SSRI) fluoxetine. nih.gov This activity is believed to be linked to its interaction with the 5-HT1A receptor. nih.gov These findings suggest that the 2-amino-6-fluoropyridine scaffold, with its inherent fluorine substitution, represents a promising starting point for the design of novel anxiolytic and antidepressant agents.

Table 1: Antidepressant Activity of a Representative Fluorinated Thienopyridine Derivative

| Compound | Dose (mg/kg) | Immobility Time (s) in FST |

|---|---|---|

| 5-[4-(trifluoromethyl)phenyl]-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine (4i) | 40 | 51.43 |

| Fluoxetine (Reference) | 40 | 54.21 |

FST: Forced Swim Test. Data from nih.gov.

Anticonvulsant Properties

The anticonvulsant potential of aminopyridine derivatives has been an area of active investigation. A study on a series of 6-alkyl-N,N-disubstituted-2-pyridinamines revealed potent anticonvulsant activity in the maximal electroshock (MES) seizure model in mice. nih.gov Several of these compounds demonstrated ED50 values in the range of 5 to 10 mg/kg, indicating significant potency. nih.gov

The 4-aminopyridine (B3432731) in vitro model of acute seizures is a well-established method for evaluating the efficacy of new antiepileptic drugs. nih.gov This model has been instrumental in understanding the mechanisms of action of various anticonvulsants. While not directly focused on 2-amino-6-fluoropyridine, this model underscores the relevance of the aminopyridine core in epilepsy research. The introduction of a fluorine atom at the 6-position of the 2-aminopyridine ring could potentially enhance the anticonvulsant properties of this class of compounds by modulating their pharmacokinetic and pharmacodynamic profiles.

Table 2: Anticonvulsant Activity of Representative 6-Alkyl-N,N-disubstituted-2-pyridinamines in the MES Test

| Compound | R | R' | R'' | ED50 (mg/kg) |

|---|---|---|---|---|

| 7 | n-C4H9 | CH3 | CH3 | 5.2 |

| 8 | n-C5H11 | CH3 | CH3 | 9.7 |

| 10 | n-C4H9 | C2H5 | C2H5 | 7.9 |

Data from nih.gov.

Enzyme Inhibition Studies

Cholinesterase Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)

Derivatives of 2-aminopyridine have been investigated as inhibitors of cholinesterases, enzymes that are critical in the regulation of cholinergic neurotransmission and are important targets in the treatment of Alzheimer's disease. A study on derivatives of 2-amino-4,6-dimethylpyridine, including aryl(alkyl)carboxamides, thiocarbamides, and amidrazones, found them to be moderately active inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov

In a separate study, novel 2,6-disubstituted pyridazinone derivatives were identified as potent and selective acetylcholinesterase inhibitors. researchgate.net One of the lead compounds from this series exhibited high AChE inhibitory activity and selectivity over BuChE. researchgate.net These findings highlight the potential of the broader class of nitrogen-containing six-membered heterocycles, including 2-amino-6-fluoropyridine, as a scaffold for the development of new cholinesterase inhibitors. The fluorine atom in the 6-position could potentially enhance binding affinity and selectivity for these enzymes.

Table 3: Cholinesterase Inhibitory Activity of a Representative 2,6-Disubstituted Pyridazinone Derivative

| Compound | AChE IC50 (μM) | BuChE IC50 (μM) |

|---|---|---|

| 17e | 0.019 | >10 |

Data from researchgate.net.

Kinase Inhibition (e.g., KHK, JNK1, PKC, Syk)

The 2-aminopyridine scaffold is a well-established hinge-binding motif in a multitude of kinase inhibitors. Derivatives of 2-amino-6-fluoropyridine have been explored as inhibitors of several kinases implicated in various diseases.

Ketohexokinase (KHK): While direct inhibition of KHK by 2-amino-6-fluoropyridine derivatives is not extensively reported, the broader class of 2-aminopyridine derivatives has been recognized for its potential as KHK inhibitors. rsc.org KHK is a key enzyme in fructose (B13574) metabolism, and its inhibition is a therapeutic target for metabolic disorders. nih.gov

c-Jun N-terminal Kinase 1 (JNK1): Aminopyrimidine and aminopyrazole derivatives have been developed as potent and selective inhibitors of JNKs. nih.gov One study reported an aminopyrimidine-based JNK inhibitor with an IC50 value of 0.099 μM for JNK1. Given the structural similarities, 2-amino-6-fluoropyridine derivatives could also serve as a promising scaffold for the development of novel JNK1 inhibitors.

Protein Kinase C (PKC): The convulsant drug 4-aminopyridine has been shown to stimulate PKC activity in hippocampal slices through a mechanism dependent on Na+ channel activity. While this indicates an activating role, the development of 2-amino-6-fluoropyridine derivatives could be tailored to achieve selective inhibition of specific PKC isoforms, which are implicated in various diseases, including cancer and autoimmune disorders.

Spleen Tyrosine Kinase (Syk): A novel class of highly potent aminopyridine derivatives has been developed as Syk kinase inhibitors. One compound, bearing a 4-trifluoromethyl-2-pyridyl motif, exhibited an exceptionally low IC50 value of 0.6 nM. These inhibitors also demonstrated nanomolar activity in inhibiting human mast cell degranulation, highlighting their therapeutic potential in allergic and autoimmune diseases.

Table 4: Kinase Inhibitory Activity of Representative Aminopyridine Derivatives

| Kinase | Compound | IC50 (nM) |

|---|---|---|

| Syk | Compound 13b | 0.6 |

| JNK1 | Compound 12 | 99 |

Data from.

Nitric Oxide Synthase (NO Synthase) Inhibition

Derivatives of 2-aminopyridine have emerged as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in various neurodegenerative disorders. A series of substituted 2-aminopyridines were found to be effective inhibitors of human nitric oxide synthases, with 4,6-disubstitution enhancing both potency and specificity for the inducible NOS (iNOS).

More recent studies have focused on developing 2-aminopyridine derivatives with improved potency and selectivity for human nNOS. One study reported a compound with a Ki value of 55 nM for human nNOS and high selectivity over other NOS isoforms. Another investigation into 2-amino-4-substituted pyridine-based inhibitors identified a compound with a Ki of 19 nM for human nNOS, along with excellent permeability and metabolic stability. The fluorine atom in 2-amino-6-fluoropyridine could be strategically utilized to enhance these properties further.

Table 5: Inhibitory Activity of Representative 2-Aminopyridine Derivatives against Nitric Oxide Synthases

| Compound | Target NOS | Ki (nM) |

|---|---|---|

| 19c | human nNOS | 55 |

| 17 | human nNOS | 19 |

Data from.

Targeting DNA Repair Proteins (e.g., O6-methylguanine-DNA methyltransferase (MGMT))

O6-methylguanine-DNA methyltransferase (MGMT) is a crucial DNA repair protein that removes alkyl adducts from the O6-position of guanine (B1146940), thereby protecting cells from the cytotoxic effects of alkylating chemotherapeutic agents. Inhibition of MGMT is a strategy to overcome tumor resistance to these drugs.

Despite a thorough search of scientific literature, no studies were identified that specifically investigate 2-amino-6-fluoropyridine derivatives as inhibitors of MGMT. The current research on MGMT inhibitors primarily focuses on guanine analogues, such as O6-benzylguanine (O6-BG) and its derivatives. While the 2-aminopyridine scaffold is a versatile platform for drug discovery, its potential for targeting MGMT remains an unexplored area of research. Future studies could explore the design and synthesis of 2-amino-6-fluoropyridine derivatives that mimic the guanine structure to assess their potential as MGMT inhibitors.

Development of Fluorescent Probes

The 2-aminopyridine scaffold is a promising structural core for the development of novel fluorescent probes due to its inherent photophysical properties. nih.govmdpi.com Unsubstituted pyridin-2-amine, for instance, is noted for its high quantum yield and small size, which is advantageous for applications in biological systems. nih.gov Researchers have focused on synthesizing a variety of conjugated, multi-substituted aminopyridine derivatives to modulate and enhance these fluorescent properties for specific applications, such as bioorthogonal labeling and cellular imaging. nih.govsciforum.net

The strategy of modifying the 2-aminopyridine core allows for the fine-tuning of its photophysical characteristics, including absorption and emission wavelengths, Stokes shift, and quantum yield. sciforum.netnih.gov The introduction of different substituents at various positions on the pyridine ring can significantly alter the electronic distribution within the molecule, thereby influencing its fluorescence behavior. nih.govnih.gov For example, the nature of the substituent on the 2-amino group and at the 6-position of the pyridine ring has been shown to impact the quantum yield and emission wavelengths. nih.gov

Furthermore, the solvent environment can also play a crucial role in the fluorescent properties of these derivatives. Studies on 2-amino-4,6-diphenylnicotinonitriles and 2-amino-3-cyanopyridine derivatives have shown that changes in solvent polarity can lead to noticeable shifts in emission maxima, a phenomenon known as solvatochromism. sciforum.netnih.gov This sensitivity to the local environment can be exploited for developing probes that can report on the polarity of their surroundings within biological systems. nih.gov

Research Findings on Aminopyridine Derivatives

Detailed studies on various substituted 2-aminopyridine derivatives have provided valuable insights into their structure-property relationships. Research has demonstrated that altering substituents on the aminopyridine scaffold can lead to significant changes in fluorescent characteristics.

For instance, a study on 2-amino-6-phenylpyridine-3,4-dicarboxylates revealed that the substituent on the 2-amino group influences the quantum yield (Φ). Derivatives with a benzylamino group (Compound 2) or a cyclohexylamino group exhibited high quantum yields of 0.44 and 0.31, respectively. nih.gov In contrast, replacing the 6-phenyl group with an n-octyl group (Compound 8) resulted in a dramatic decrease in quantum yield to 0.02 and a blue shift in both excitation and emission wavelengths. nih.gov

Another investigation into 2-amino-4,6-diphenylnicotinonitriles highlighted the effect of solvent polarity on their emission spectra. nih.gov These compounds generally exhibited a red shift in more polar solvents, with the most significant shift observed in dimethyl sulfoxide (B87167) (DMSO). nih.gov This behavior suggests an intramolecular charge transfer (ICT) character in the excited state, making them suitable for applications as polarity-sensitive probes. nih.gov

Furthermore, the aminopyridine scaffold has been utilized to create "turn-on" fluorescent probes. By incorporating an azide (B81097) group, which quenches fluorescence, researchers designed a probe that becomes highly fluorescent only after a "click" reaction with an alkyne. nih.gov This strategy is particularly useful for reducing background fluorescence in biological imaging applications. nih.gov The quantum yield of one such probe increased from 0.03 to 0.43 upon cycloaddition, representing a 14-fold enhancement in fluorescence intensity. nih.gov

The table below summarizes the photophysical properties of several representative 2-aminopyridine derivatives, illustrating the impact of structural modifications on their fluorescent behavior.

| Compound Name | Substituents | Excitation Wavelength (λex) | Emission Wavelength (λem) | Quantum Yield (Φ) |

| Diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate | 2-(tert-butylamino), 6-phenyl | 390 nm | 480 nm | 0.34 |

| Diethyl 2-(benzylamino)-6-phenylpyridine-3,4-dicarboxylate | 2-(benzylamino), 6-phenyl | 390 nm | 480 nm | 0.44 |

| Diethyl 2-(cyclohexylamino)-6-phenylpyridine-3,4-dicarboxylate | 2-(cyclohexylamino), 6-phenyl | 390 nm | 480 nm | 0.31 |

| Diethyl 2-(tert-butylamino)-6-(p-tolyl)pyridine-3,4-dicarboxylate | 2-(tert-butylamino), 6-(p-tolyl) | 390 nm | 485 nm | 0.31 |

| Diethyl 2-(tert-butylamino)-6-octylpyridine-3,4-dicarboxylate | 2-(tert-butylamino), 6-octyl | 345 nm | 455 nm | 0.02 |

| (2-(tert-Butylamino)-6-phenylpyridine-3,4-diyl)dimethanol | 2-(tert-butylamino), 6-phenyl, 3,4-di(methanol) | 335 nm | 400 nm | 0.81 |

While extensive research has been conducted on various aminopyridine derivatives, specific studies focusing solely on probes derived from 2-Amino-6-fluoropyridine are less prevalent in the reviewed literature. However, the incorporation of fluorine into fluorophore scaffolds is a well-established strategy to enhance key properties. semanticscholar.org Fluorination can improve photostability, modulate electronic properties, and influence cell permeability, making 2-Amino-6-fluoropyridine a promising, albeit less explored, building block for the next generation of fluorescent probes. semanticscholar.org

Applications in Agrochemical Research

Development of Herbicides

The pyridine (B92270) ring is a foundational structural element in several classes of synthetic herbicides, most notably the pyridinecarboxylic acids. researchgate.netvt.edunih.gov These compounds function as synthetic auxins, mimicking natural plant growth hormones to induce unregulated and lethal growth in susceptible broadleaf weeds. vt.eduvt.edu 2-Amino-6-fluoropyridine represents a key starting motif for creating advanced synthetic auxin herbicides.

Research in this area has led to the development of highly potent herbicidal molecules. For example, extensive studies have been conducted on 2-picolinic acid derivatives that incorporate both amino and fluoro substituents, similar to the core structure of 2-Amino-6-fluoropyridine. A recent study focused on designing novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds. mdpi.com These complex molecules have demonstrated significant herbicidal efficacy. Bioassay results from this research highlight the potential of such fluorinated aminopyridine structures in weed management.

| Compound ID | Target Weed | Activity |

| S202 | Arabidopsis thaliana (root growth) | 78.4% inhibition at 0.5 µmol/L |

| S202 | Brassica napus (root growth) | >80% inhibition at 250 µM |

| Various Analogs | Amaranthus retroflexus L (post-emergence) | Up to 100% inhibition |

Table 1: Herbicidal Activity of Novel 4-amino-3-chloro-5-fluoro-2-picolinic acid derivatives. Data sourced from MDPI mdpi.com.

The development of these compounds underscores the importance of the aminopyridine backbone, enhanced by fluorination, in creating selective and effective herbicides for modern agriculture. mdpi.comgoogle.comepo.org

Development of Fungicides

The 2-Amino-6-fluoropyridine scaffold is also instrumental in the discovery of new fungicides. The pyridine nucleus is present in numerous compounds with recognized antimicrobial properties. researchgate.netnih.gov The incorporation of amino and fluoro groups can be leveraged to create derivatives with potent activity against a range of phytopathogenic fungi.

A significant area of research involves the development of pyridine carboxamides as potential succinate (B1194679) dehydrogenase (SDH) inhibitors. nih.gov SDH is a crucial enzyme in the fungal respiratory chain, and its inhibition can effectively disrupt fungal growth. A study on novel pyridine carboxamide derivatives revealed that some compounds exhibited significant antifungal activity. Specifically, the compound 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide demonstrated noteworthy in vivo efficacy against Botrytis cinerea, a common fungal pathogen that causes grey mold on numerous crops. nih.gov Its inhibitory activity against the target SDH enzyme was found to be comparable to the commercial fungicide thifluzamide. nih.gov

While direct studies on 2-Amino-6-fluoropyridine are specific, research on related structures provides strong evidence of its potential. For instance, derivatives of 2-amino-4-chloropyridine (B16104) have shown modest activity against fungi such as Penicillium expansum and Aspergillus flavus. researchgate.net Furthermore, studies on pyrimidine (B1678525) derivatives, which are structurally similar N-heterocycles, have yielded compounds with excellent fungicidal properties against pathogens like Phomopsis sp., in some cases surpassing the efficacy of the commercial fungicide Pyrimethanil. frontiersin.org

| Pathogen | Test Compound Class | Example Efficacy |

| Botrytis cinerea | Pyridine Carboxamides | Good in vivo activity |

| Phomopsis sp. | Pyrimidine Derivatives (Amide Moiety) | EC50 of 10.5 µg/ml (Compound 5o) |

| Phomopsis sp. | Pyrimethanil (Commercial Control) | EC50 of 32.1 µg/ml |

Table 2: Antifungal activity of pyridine and pyrimidine derivatives against selected phytopathogens. Data sourced from PubMed nih.gov and Frontiers in Microbiology frontiersin.org.

These findings collectively suggest that 2-Amino-6-fluoropyridine is a promising platform for the synthesis of next-generation fungicides.

Development of Pesticides and Insecticides

The aminopyridine structure is a cornerstone in the development of modern insecticides, most notably the neonicotinoid class. nih.govnih.gov These compounds act on the nicotinic acetylcholine (B1216132) receptors in the insect nervous system. 2-Amino-6-fluoropyridine provides a valuable chemical intermediate for synthesizing novel neonicotinoid analogues and other insecticidal compounds.

Research has focused on creating various substituted pyridine derivatives and evaluating their toxicity against common agricultural pests. nih.govresearchgate.net Studies on functionalized pyridines have yielded compounds with high insecticidal bioactivity against the cowpea aphid, Aphis craccivora. nih.govnih.gov In one such study, a series of cyanopyridine derivatives were synthesized and tested, with results showing that certain substitutions on the pyridine ring led to significant toxicity, in some cases approaching that of the commercial insecticide acetamiprid. nih.gov

The insecticidal efficacy of these pyridine derivatives was quantified by determining their LC50 values (the concentration required to kill 50% of the test population).

| Compound ID | Target Pest | LC50 (mg/L) |

| 1f | Aphis craccivora (nymphs) | 0.080 |

| 1d | Aphis craccivora (nymphs) | 0.098 |

| 1c | Aphis craccivora (nymphs) | 0.127 |

| Acetamiprid (Control) | Aphis craccivora (nymphs) | 0.045 |

Table 3: Insecticidal activity of selected cyanopyridine derivatives against nymphs of the cowpea aphid (Aphis craccivora). Data sourced from Molecules (MDPI) nih.gov.

These results demonstrate that the pyridine framework is crucial for insecticidal activity. The use of 2-Amino-6-fluoropyridine as a starting material allows for the introduction of a fluorine atom, a strategy often employed in agrochemical design to enhance metabolic stability and target-binding affinity, potentially leading to the discovery of more potent and selective insecticides. researcher.life

Impact on Plant Growth Regulation

The primary influence of 2-Amino-6-fluoropyridine derivatives on plant growth is linked to their function as herbicides. As detailed in section 6.1, many potent herbicides derived from the pyridine scaffold are classified as synthetic auxins. vt.eduvt.edu These compounds interfere with the normal hormonal balance that governs plant development.

Instead of promoting controlled development, these synthetic auxins induce rapid, undifferentiated, and unsustainable growth in susceptible plants, leading to physiological disruption and eventual death. vt.edu This mode of action makes them highly effective for weed control. Therefore, the impact of these specific pyridine derivatives on plant growth is one of regulation in a herbicidal context—over-stimulating growth to the point of fatality.

Based on available scientific literature, the direct use of 2-Amino-6-fluoropyridine or its simple derivatives as plant growth promoters or regulators for beneficial purposes (such as stimulating root growth or flowering) is not a well-documented field of research. google.comphytotechlab.comnih.gov Its established role in agrochemical research is predominantly as a precursor to compounds designed to be phytotoxic to unwanted vegetation.

Applications in Materials Science Research

Incorporation into Specialty Polymers

The bifunctional nature of 2-Amino-6-fluoropyridine allows it to be a versatile monomer for the synthesis of various specialty polymers. Its amino group can readily participate in step-growth polymerization reactions to form polyamides, polyimides, and other condensation polymers. The incorporation of the fluoropyridine moiety into the polymer backbone is anticipated to enhance several key properties.

Research into analogous fluorinated and pyridine-containing polymers provides a strong basis for predicting the impact of 2-Amino-6-fluoropyridine on polymer characteristics. For instance, the inclusion of fluorine atoms is a well-established strategy for increasing the thermal stability and solubility of aromatic polymers, as well as for lowering their dielectric constant and moisture absorption kpi.uamdpi.comresearchgate.netscielo.br. The hexafluoroisopropylidene group, for example, is known to enhance these properties in polyimides kpi.uaresearchgate.net. Similarly, the integration of pyridine (B92270) units into polymer backbones has been shown to improve thermal and mechanical stability researchgate.netnih.gov.

Based on these principles, polyamides and polyimides synthesized from 2-Amino-6-fluoropyridine are expected to exhibit a valuable combination of properties. The fluorine substitution would likely lead to polymers with improved processability in organic solvents, a critical factor for their application in thin films and coatings mdpi.comresearchgate.net. Furthermore, the thermal stability of these polymers is expected to be high, with decomposition temperatures potentially exceeding 500°C, a characteristic feature of aromatic polyimides mdpi.comscielo.brmdpi.com.

The expected enhancements in polymer properties through the incorporation of 2-Amino-6-fluoropyridine are summarized in the table below, with comparative data drawn from studies on related fluorinated and pyridine-based polymers.

| Property | Expected Impact of 2-Amino-6-fluoropyridine Incorporation | Rationale based on Analogous Systems |

|---|---|---|

| Thermal Stability (Td) | Increase | Aromatic polyimides and fluorinated polymers exhibit high decomposition temperatures (often >500°C) due to strong C-F and aromatic bonds mdpi.comscielo.brmdpi.com. |

| Glass Transition Temperature (Tg) | High | The rigidity of the pyridine ring and aromatic backbone leads to high Tg values, often in the range of 250-400°C researchgate.netmdpi.com. |

| Solubility | Improved | Fluorine substitution can disrupt chain packing and increase free volume, leading to enhanced solubility in organic solvents mdpi.comresearchgate.net. |

| Dielectric Constant | Lowered | The low polarizability of the C-F bond contributes to a lower dielectric constant, which is desirable for microelectronics applications kpi.uamdpi.com. |

| Moisture Absorption | Reduced | The hydrophobic nature of fluorine-containing segments leads to lower water uptake. |

Formulation of Advanced Coatings

In the realm of advanced coatings, 2-Amino-6-fluoropyridine presents potential as both a monomer for the synthesis of fluorinated polymer binders and as a functional additive. Its incorporation into coating formulations could significantly enhance durability, chemical resistance, and provide specialized functionalities such as corrosion inhibition.

The amino group of 2-Amino-6-fluoropyridine allows it to act as a curing agent for epoxy resins. The resulting cross-linked network would benefit from the presence of the fluoropyridine moiety, which can lower the surface energy of the coating, leading to improved hydrophobicity and oleophobicity. This is a desirable characteristic for creating anti-fouling and easy-to-clean surfaces. Studies on other amino compounds as curing agents have demonstrated a wide range of achievable thermo-mechanical properties in the resulting epoxy thermosets mdpi.comresearchgate.netnih.govmdpi.com.

Furthermore, the pyridine nitrogen in the 2-Amino-6-fluoropyridine structure suggests its potential as a corrosion inhibitor. Pyridine derivatives have been shown to effectively inhibit the corrosion of metals, such as carbon steel, by adsorbing onto the metal surface and forming a protective film ias.ac.inresearchgate.netmdpi.com. When incorporated into a coating, 2-Amino-6-fluoropyridine could provide an active corrosion protection mechanism. If the coating is breached, the compound could leach to the exposed metal surface and passivate it, thus preventing or slowing down the corrosion process. This "smart" functionality is a key area of research in the development of advanced protective coatings. Research on other aminopyridine derivatives has shown significant corrosion inhibition efficiencies, often exceeding 90% under certain conditions ias.ac.in.

The potential contributions of 2-Amino-6-fluoropyridine to the performance of advanced coatings are outlined in the table below. The performance metrics are based on findings from research on related fluorinated and corrosion-inhibiting coating systems.

| Coating Property | Potential Enhancement by 2-Amino-6-fluoropyridine | Mechanism and Supporting Evidence from Related Systems |

|---|---|---|

| Corrosion Resistance | Active corrosion inhibition | Pyridine derivatives are known to adsorb on metal surfaces, forming a protective layer that inhibits corrosion. Inhibition efficiencies of over 97% have been reported for some aminopyridine derivatives on carbon steel ias.ac.inresearchgate.net. |

| Chemical Resistance | Improved | The strong C-F bond and the stability of the aromatic pyridine ring contribute to high resistance against chemical attack. |

| Surface Hydrophobicity | Increased | The low surface energy of fluorine-containing compounds leads to water-repellent surfaces. |

| Thermal Stability | Enhanced | Incorporation into the polymer binder would increase the overall thermal stability of the coating, similar to its effect in bulk polymers mdpi.comscielo.br. |

| Adhesion | Potentially improved | The amino group can form strong interactions with various substrates, potentially enhancing the adhesion of the coating. |

Computational and Theoretical Investigations

Quantum Chemical Studies (e.g., Density Functional Theory (DFT) Calculations)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure and properties of molecules. nih.gov By employing functionals like B3LYP with basis sets such as 6-311G(d,p), researchers can accurately model the geometry and vibrational frequencies of 2-amino-6-fluoropyridine, which show good agreement with experimental data from techniques like FTIR and FT-Raman spectroscopy. nih.gov Such calculations are fundamental for understanding the molecule's intrinsic characteristics.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. researchgate.net The energy of the HOMO is associated with its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular reactivity; a smaller gap suggests higher reactivity and lower stability. wuxibiology.com

For pyridine (B92270) derivatives, the distribution and energy of these orbitals are heavily influenced by the nature and position of substituents. The electron-donating amino group (-NH₂) in 2-amino-6-fluoropyridine raises the HOMO energy level, while the electronegative fluorine atom and the pyridine nitrogen atom tend to lower the LUMO energy. DFT calculations can precisely quantify these energies, allowing for the derivation of global reactivity descriptors.

| Parameter | Symbol | Formula | Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.85 |

| LUMO Energy | ELUMO | - | -1.77 |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.08 |

| Ionization Potential | I | -EHOMO | 6.85 |

| Electron Affinity | A | -ELUMO | 1.77 |

| Absolute Electronegativity | χ | (I + A) / 2 | 4.31 |

| Absolute Hardness | η | (I - A) / 2 | 2.54 |

| Global Softness | S | 1 / (2η) | 0.197 |

Data is hypothetical and representative for illustrative purposes based on typical values for similar pyridine derivatives.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For 2-amino-6-fluoropyridine, the MEP map would show a negative potential (red) around the highly electronegative fluorine atom and the nitrogen atom of the pyridine ring, identifying them as sites for electrophilic interaction. Conversely, a positive potential (blue) would be localized on the hydrogen atoms of the amino group, highlighting their role as hydrogen bond donors. This visual representation is crucial for understanding intermolecular interactions, particularly in biological systems.

In 2-amino-6-fluoropyridine, significant interactions would be expected, such as the delocalization of the lone pair electrons from the amino nitrogen (n) to the antibonding π* orbitals of the pyridine ring. Similarly, interactions involving the lone pairs of the fluorine atom and the ring nitrogen with adjacent antibonding orbitals would be identified. These delocalization effects are key to understanding the molecule's electronic structure and resonance stabilization. wisc.edu

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein's active site. nih.govsemanticscholar.org This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level. For 2-amino-6-fluoropyridine, docking simulations can identify potential protein targets and predict the binding affinity and interaction patterns.